Cas no 6878-98-4 (Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate
- TROPACINE [MI]
- CHEMBL3349189
- Tropanyl alpha-phenylbenzeneacetate
- ACETIC ACID, DIPHENYL-, 3.ALPHA.-TROPANYL ESTER
- BENZENEACETIC ACID, .ALPHA.-PHENYL-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, ENDO-
- Q27255412
- PD163228
- 6878-98-4
- SCHEMBL250617
- 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, diphenylacetate
- Diphenylacetic acid 3-alpha-tropanyl ester
- Tropine diphenylacetate
- TROPACINE [WHO-DD]
- Acetic acid, diphenyl-, 3-alpha-tropanyl ester
- Tropacin
- 3.ALPHA.-TROPANYL DIPHENYLACETATE
- (Diphenylacetyl)atropine
- endo-alpha-Phenylbenzeneacetic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- Piperidol 3-alpha-tropanyl ester
- Tropacine
- UNII-2PHN0YP48U
- Benzeneacetic acid, alpha-phenyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2,2-diphenylacetate
- 3-alpha-Tropanyl diphenylacetate
- NA 184
- AKOS005267195
- 3-alpha-Diphenylacetoxytropine
- 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol, diphenylacetate (ester)
- 2PHN0YP48U
- Diphenyltropine
-
- MDL: MFCD01677393
- Inchi: 1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?
- InChI Key: IUTYUDPWXQZWTH-YOFSQIOKSA-N
- SMILES: O(C(C(C1C=CC=CC=1)C1C=CC=CC=1)=O)C1C[C@@H]2CC[C@H](C1)N2C
Computed Properties
- Exact Mass: 335.18900
- Monoisotopic Mass: 335.188529040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.54000
- LogP: 3.92480
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Security Information
- HazardClass:IRRITANT
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111834-5g |
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2,2-diphenylacetate |
6878-98-4 | 95% | 5g |
$760.77 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059762-500mg |
8-Methyl-8-azabicyclo[3.2.1]oct-3-yldiphenylacetate |
6878-98-4 | 500mg |
3233CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059762-500mg |
8-Methyl-8-azabicyclo[3.2.1]oct-3-yldiphenylacetate |
6878-98-4 | 500mg |
3233.0CNY | 2021-07-13 | ||
| Crysdot LLC | CD11072254-5g |
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2,2-diphenylacetate |
6878-98-4 | 95+% | 5g |
$704 | 2024-07-18 |
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Benzeneacetic acid, α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester and Its Significance in Modern Chemical Research
The compound with the CAS number 6878-98-4, specifically Benzeneacetic acid, α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This intricate molecular structure, characterized by its fused bicyclic system and ester functional group, has garnered attention in recent years due to its potential applications in drug discovery and synthetic chemistry.
In the realm of medicinal chemistry, the development of novel molecular entities is crucial for addressing unmet medical needs. The compound in question combines a phenyl-substituted benzeneacetic acid moiety with a complex azabicyclo[3.2.1]octane scaffold, which imparts unique physicochemical properties and biological activities. Such structural motifs are often explored for their ability to modulate biological pathways, particularly in the context of enzyme inhibition and receptor binding.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacological profiles of complex molecules with greater accuracy. The use of molecular modeling techniques has been instrumental in understanding the interactions between Benzeneacetic acid, α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester and biological targets. These studies have revealed promising leads for further optimization, suggesting its utility in the development of next-generation therapeutics.
The azabicyclo[3.2.1]octane core is a particularly interesting structural feature, as it mimics natural products found in various organisms. Such scaffolds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the phenyl group in the benzeneacetic acid moiety further enhances its potential as a pharmacophore by contributing to hydrophobic interactions and electronic effects.
One of the most compelling aspects of this compound is its synthetic accessibility. While the construction of complex fused ring systems can be challenging, recent methodologies have made significant strides in simplifying these processes. For instance, transition metal-catalyzed reactions have enabled the efficient formation of azabicycloalkanes, providing a viable route to synthesize derivatives of Benzeneacetic acid, α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester. This accessibility is crucial for both academic research and industrial applications, as it allows for rapid screening and optimization.
In addition to its synthetic appeal, this compound has shown promise in preclinical studies as a potential lead for therapeutic intervention. Its unique structural features suggest that it may interact with targets that are difficult to modulate with conventional small molecules. For example, its bicyclic system could provide steric constraints that enhance binding affinity, while the ester group offers opportunities for further derivatization to fine-tune pharmacokinetic properties.
The role of computational tools in drug discovery cannot be overstated. High-throughput virtual screening (HTVS) has become an indispensable technique for identifying promising candidates from large libraries of compounds. In the case of Benzeneacetic acid, α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, computational models have been used to predict its binding modes to various enzymes and receptors of interest. These predictions have guided experimental efforts and have led to the identification of key structural modifications that enhance activity.
Furthermore, green chemistry principles have been increasingly integrated into synthetic methodologies for complex molecules like this one. The development of sustainable synthetic routes not only reduces environmental impact but also improves cost-efficiency and scalability. Recent innovations in catalytic systems and solvent-free reactions have made it possible to construct intricate molecular frameworks with minimal waste generation.
The biological evaluation of Benzeneacetic acid, α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester has revealed intriguing activities that warrant further investigation. In vitro studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in metabolic disorders and cancer progression. These findings align with emerging research trends that focus on targeting multiple disease pathways simultaneously—a strategy known as polypharmacology.
The future prospects for this compound are promising, given its unique structural features and demonstrated biological activity. Continued research efforts are expected to yield novel derivatives with enhanced potency and selectivity for therapeutic use. Collaborative initiatives between academia and industry will be crucial in translating these findings into clinical applications that benefit patients worldwide.
In conclusion, Benzeneacetic acid, α-phenyl-, (3-end o)-8-methyl-o-o-bicyclo[32l]octo-octol ester represents a significant advancement in chemical research with potential implications for drug discovery and synthetic chemistry. Its complex structure, combined with recent methodological innovations, positions it as a valuable scaffold for developing next-generation therapeutics aimed at addressing complex diseases.
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